molecular formula C30H36N2S2 B1375062 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine CAS No. 1047684-56-9

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

Cat. No. B1375062
M. Wt: 488.8 g/mol
InChI Key: DCFNCZSDXIPGOQ-UHFFFAOYSA-N
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Description

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine, also known as BTBP, is a compound that has gained significant attention due to its unique physical and chemical properties. It has a molecular weight of 488.76 g/mol and a molecular formula of C30H36N2S2.


Molecular Structure Analysis

The InChI code for 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is 1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29 (33-25)23-17-19-31-27 (21-23)28-22-24 (18-20-32-28)30-16-14-26 (34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 . The Canonical SMILES is CCCCCCC1=CC=C (S1)C2=CC (=NC=C2)C3=NC=CC (=C3)C4=CC=C (S4)CCCCCC .


Physical And Chemical Properties Analysis

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C . The compound has a molecular weight of 488.8 g/mol.

Scientific Research Applications

Photovoltaic Applications

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine has been prominently used in photovoltaic applications. A key study demonstrated its use in solid-state dye-sensitized solar cells, achieving a certified 5% electric power conversion efficiency under specific solar irradiation conditions (Wang et al., 2010). Another research highlighted the synthesis of a heteroleptic polypyridyl ruthenium complex incorporating this compound, which displayed significant efficiency in dye-sensitized solar cells (Suresh et al., 2013).

Ligand Synthesis and Characterization

This compound has also been studied in the context of ligand synthesis and characterization. For instance, it was used in the synthesis of a linear bis-porphyrin complex, illustrating its versatility as a ligand (Bruce et al., 2002). Additionally, its derivatives have been examined in the context of photoluminescence and computational study of rhenium(I) diimine complexes (Li et al., 2013).

Dye-Sensitized Solar Cell Efficiency

Another significant application is in the improvement of dye-sensitized solar cell efficiency. Research has shown that heteroleptic ruthenium complexes containing variants of this compound can significantly enhance the efficiency of these solar cells (Dai et al., 2011). Additionally, amphiphilic ruthenium sensitizers using this compound have been developed for high-efficiency dye-sensitized solar cells (Klein et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(5-hexylthiophen-2-yl)-2-[4-(5-hexylthiophen-2-yl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29(33-25)23-17-19-31-27(21-23)28-22-24(18-20-32-28)30-16-14-26(34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFNCZSDXIPGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729334
Record name 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

CAS RN

1047684-56-9
Record name 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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